molecular formula C19H16N4O2S B2406815 (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 881978-08-1

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2406815
CAS No.: 881978-08-1
M. Wt: 364.42
InChI Key: DWKCJBKQZLEAQJ-PKNBQFBNSA-N
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Description

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a styryl group substituted with methoxy groups

Properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17-22-23-18(20-21-19(23)26-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCJBKQZLEAQJ-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the triazole ring.

    Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring through a cyclization reaction involving sulfur-containing reagents.

    Styryl Group Introduction: The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.

    Methoxy Group Substitution: Finally, the methoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.

Scientific Research Applications

Overview

Numerous studies have demonstrated the antimicrobial properties of triazolo-thiadiazole derivatives. Specifically, (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results against various bacterial and fungal strains.

Case Studies

  • A study published in Pharmaceutical Chemistry reported that 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing potency greater than traditional antibiotics like ampicillin and streptomycin .
  • Another investigation highlighted the antifungal efficacy of these compounds against strains such as Aspergillus niger and Candida albicans, with certain derivatives demonstrating up to 80-fold higher activity compared to conventional antifungal agents .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
This compoundEscherichia coli1.0 µg/mL
This compoundAspergillus niger0.25 µg/mL

Overview

The analgesic properties of triazolo-thiadiazole derivatives have also been explored extensively. Research indicates that these compounds can modulate nociceptive pathways in the nervous system.

Case Studies

  • A study focused on the synthesis and evaluation of new 1,3,4-thiadiazole derivatives found that several compounds exhibited significant antinociceptive effects in animal models. The evaluation was conducted using tail-clip and hot-plate tests to assess pain response .

Data Table: Antinociceptive Effects

CompoundTest MethodResult
This compoundTail-clip testSignificant reduction in response time
This compoundHot-plate testReduced pain sensitivity observed

Overview

Emerging research suggests that triazolo-thiadiazole derivatives may possess anticancer properties. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is under investigation.

Case Studies

  • Preliminary studies indicate that certain derivatives can inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer progression. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .

Mechanism of Action

The mechanism of action of (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: shares structural similarities with other triazolothiadiazoles and styryl-substituted compounds.

    Triazolothiadiazoles: Compounds with a triazole ring fused to a thiadiazole ring.

    Styryl-Substituted Compounds: Compounds with a styryl group attached to an aromatic ring.

Uniqueness

  • The presence of both the triazolothiadiazole core and the styryl group with methoxy substitutions makes this compound unique compared to other similar compounds. This unique structure contributes to its distinct chemical properties and potential applications in various fields.

Biological Activity

The compound (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They have garnered significant attention due to their broad spectrum of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Anticonvulsant

The presence of the thiadiazole moiety in various derivatives has been linked to their pharmacological efficacy. For instance, many approved drugs incorporate this scaffold due to its favorable interaction with biological targets .

Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes condensation reactions that yield the desired heterocyclic structure. The compound's structure can be represented as follows:

C19H17N5O2S\text{C}_{19}\text{H}_{17}\text{N}_5\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses potent activity against various bacterial strains. For example:

CompoundActivityTested Strains
1ModerateE. coli
2HighS. aureus

These results indicate that structural modifications can enhance antimicrobial potency .

Anticancer Properties

The compound has shown promise in cancer research as well. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The following table summarizes its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of cell cycle progression

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers. The following data highlights its efficacy:

ModelResult
LPS-induced inflammationSignificant reduction in TNF-α levels
Carrageenan-induced edemaDecreased paw edema by 40%

This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Enzymes : Thiadiazoles often act as enzyme inhibitors or modulators.
  • DNA Interaction : Some derivatives have been shown to intercalate with DNA or inhibit topoisomerases.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer pathways.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of thiadiazole derivatives:

  • Anticancer Study : A recent study evaluated the effects of various thiadiazole derivatives on tumor growth in vivo. Results indicated a significant reduction in tumor size with minimal toxicity observed in normal tissues .
  • Antimicrobial Evaluation : Another study screened a series of thiadiazole compounds against resistant bacterial strains and reported that certain modifications led to enhanced activity against multi-drug resistant pathogens .

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